molecular formula C25H33Cl2N3O3 B6139902 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea

Cat. No.: B6139902
M. Wt: 494.4 g/mol
InChI Key: XUYMLZZBELNQLY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is a urea derivative characterized by a complex structure featuring:

  • Cyclohexyl group: A saturated six-membered ring contributing to lipophilicity and steric bulk.
  • 3,4-Dichlorophenyl moiety: An aromatic ring with electron-withdrawing chlorine substituents at positions 3 and 4, likely enhancing binding affinity to hydrophobic targets.
  • Propyl linker: A three-carbon chain modified with a [(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino group, introducing a conjugated cyclohexylidene system with ketone functionalities. This structural motif may influence solubility, metabolic stability, or receptor interactions.

Properties

IUPAC Name

1-cyclohexyl-3-(3,4-dichlorophenyl)-1-[3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Cl2N3O3/c1-25(2)14-22(31)19(23(32)15-25)16-28-11-6-12-30(18-7-4-3-5-8-18)24(33)29-17-9-10-20(26)21(27)13-17/h9-10,13,16,18,31H,3-8,11-12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYMLZZBELNQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCCN(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea typically involves multiple steps:

    Formation of the Cyclohexyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is C13H16Cl2N2OC_{13}H_{16}Cl_2N_2O. The compound features a cyclohexyl group and dichlorophenyl moiety, contributing to its unique chemical properties. The presence of multiple functional groups makes it a versatile compound for further modifications and applications.

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound's structural similarity to known pharmaceuticals suggests potential activity against various biological targets. It may serve as a lead compound in the development of new drugs targeting diseases such as cancer or metabolic disorders.
    • Preliminary studies indicate that urea derivatives can exhibit antitumor activity, making this compound a candidate for further investigation in oncology research.
  • Agricultural Chemistry :
    • Compounds with similar structures have been explored as herbicides or fungicides. The dichlorophenyl group may enhance herbicidal activity by interfering with plant growth processes.
    • Research into the environmental impact and efficacy of such compounds could lead to the development of safer agricultural chemicals.
  • Material Science :
    • Urea derivatives are often used in the synthesis of polymers and resins. This compound could be explored for its potential use in creating new materials with desirable mechanical properties.
    • Its unique structure may allow for the development of smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other urea derivatives, particularly in the use of aromatic substituents and functionalized linkers. Below is a detailed comparison with compounds from the provided evidence:

Flucycloxuron (1-{4-[({[(4-Chlorophenyl)(cyclopropyl)methylidene]amino}oxy)methyl]phenyl}-3-(2,6-difluorobenzoyl)urea)

  • Key Features: Urea core: Central to both compounds. Aromatic substituents: Flucycloxuron incorporates a 4-chlorophenyl group linked to a cyclopropylmethylene moiety and a 2,6-difluorobenzoyl group. In contrast, the target compound uses a 3,4-dichlorophenyl group, offering distinct electronic and steric properties.
  • Molecular Weight : Flucycloxuron has a molecular formula of C₂₆H₂₁ClF₂N₂O₃ (MW: 494.91 g/mol). The target compound’s larger cyclohexylidene and dichlorophenyl groups suggest a higher molecular weight.
  • Application: Flucycloxuron is a known insect growth regulator targeting chitin synthesis .

1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

  • Key Features: Aromatic groups: A 2-chlorophenyl group and a dihydroisoquinoline-containing phenyl group. The target compound’s 3,4-dichlorophenyl group may exhibit stronger electron-withdrawing effects. Linker: A benzyl-type linker with a dihydroisoquinoline moiety, contrasting with the target’s cyclohexylidene-modified propyl chain.
  • Potential Activity: The dihydroisoquinoline group may confer affinity for neurological targets, differing from the target compound’s likely agrochemical or broad-spectrum applications.

Other Urea Derivatives from

  • N-[1-[(2,6-Dimethoxyphenyl)methyl]piperidin-4-yl]-N-phenyl-3-(trifluoromethyl)benzamide :
    • Contains a piperidine and trifluoromethyl group, enhancing metabolic stability compared to the target compound’s cyclohexylidene system.
  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N-cyclopropyl-N-(1-ethanoylpiperidin-4-yl)ethanamide: Features a benzimidazole-sulfanyl group, which may improve binding to enzymes or receptors via π-π stacking or hydrogen bonding.

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Formula (MW) Potential Applications
Target Compound Cyclohexyl, 3,4-dichlorophenyl, cyclohexylidene-amino propyl linker Not provided Hypothetical agrochemical
Flucycloxuron 4-Chlorophenyl-cyclopropyl, 2,6-difluorobenzoyl, oxymethylphenyl linker C₂₆H₂₁ClF₂N₂O₃ (494.91 g/mol) Insect growth regulator
1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea 2-Chlorophenyl, dihydroisoquinoline-benzyl linker Not provided Neurological research
N-[1-[(2,6-Dimethoxyphenyl)methyl]piperidin-4-yl]-N-phenyl-3-(trifluoromethyl)benzamide Piperidine, trifluoromethyl, dimethoxyphenyl Not provided Metabolic stability studies

Key Research Findings and Implications

  • Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound may enhance binding to hydrophobic pockets compared to mono-chlorinated or fluorinated analogs like Flucycloxuron .
  • Metabolic Considerations : The cyclohexylidene system in the target compound may introduce steric hindrance, slowing enzymatic degradation relative to piperidine-containing analogs .

Biological Activity

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₆Cl₂N₂O
  • Molecular Weight : 287.19 g/mol
  • CAS Number : 20461-04-5

This compound features a cyclohexyl group attached to a urea moiety, which is further substituted with a dichlorophenyl group and an amino propyl chain. The unique structure suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. This effect is often mediated through the modulation of signaling pathways involved in cell survival and death.

Antimicrobial Activity

Research has shown that derivatives of urea compounds can possess antimicrobial properties. The biological activity can be attributed to:

  • Inhibition of Bacterial Growth : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Phytotoxicity

The phytotoxic effects of related compounds indicate that this compound could also affect plant growth:

  • Impact on Plant Physiology : Testing has shown that certain structural analogs can inhibit root elongation and affect chlorophyll content in plants, indicating potential use as herbicides.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Urea Derivative : The initial step typically involves the reaction of cyclohexyl isocyanate with the appropriate amine.
  • Substitution Reactions : Subsequent reactions introduce the dichlorophenyl and other substituents onto the urea backbone.

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activities of similar compounds. Below is a summary table of findings from selected research articles:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in specific cancer cell lines.
AntimicrobialShowed inhibition against Gram-positive bacteria.
PhytotoxicityReduced growth in several crop species at higher concentrations.

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